Cas no 24583-23-1 (N-Carbamoyl-L-cysteine)

N-Carbamoyl-L-cysteine structure
N-Carbamoyl-L-cysteine structure
Product Name:N-Carbamoyl-L-cysteine
CAS No:24583-23-1
MF:C4H8N2O3S
MW:164.182919502258
CID:263140
PubChem ID:90546
Update Time:2025-04-19

N-Carbamoyl-L-cysteine Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine,N-(aminocarbonyl)-
    • N-Carbamoyl-L-cysteine
    • 67482-87-5
    • N-[Hydroxy(imino)methyl]cysteine
    • CHEBI:64855
    • C-1800
    • NS00050684
    • DTXSID90947455
    • N-Carbamoyl-L-cysteine, AldrichCPR
    • N-(Aminocarbonyl)cysteine
    • Q27133500
    • (2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid
    • L-Cysteine-N-carbamide
    • 24583-23-1
    • N-AC-L-Cys-OH
    • Cysteine,N-(aminocarbonyl)-(9ci)
    • L-NCC
    • SCHEMBL478268
    • AKOS006273016
    • (R)-3-Mercapto-2-ureidopropanoic acid
    • L-Cysteine, N-(aminocarbonyl)-
    • EINECS 246-329-5
    • APFSAMXTZRYBKF-REOHCLBHSA-N
    • DB-266127
    • Inchi: 1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1
    • InChI Key: APFSAMXTZRYBKF-REOHCLBHSA-N
    • SMILES: SC[C@@H](C(=O)O)NC(N)=O

Computed Properties

  • Exact Mass: 164.02600
  • Monoisotopic Mass: 164.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 93.4Ų

Experimental Properties

  • Melting Point: >160°C (dec.)
  • PSA: 131.22000
  • LogP: 0.12890

N-Carbamoyl-L-cysteine Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

N-Carbamoyl-L-cysteine Pricemore >>

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